molecular formula C17H17N3O B2717120 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide CAS No. 2034402-55-4

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide

Cat. No.: B2717120
CAS No.: 2034402-55-4
M. Wt: 279.343
InChI Key: VXZVYZRXTMURRF-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyridine ring, forming a pyrazolo[1,5-a]pyridine structure, which is further substituted with a phenyl group and a butanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Scientific Research Applications

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antitumor or anti-inflammatory agent.

    Material Science: Its photophysical properties can be exploited in the development of fluorescent probes and organic light-emitting devices.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents . This suggests that “2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide” and similar compounds could have potential applications in various areas of medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.

    Amidation: The butanamide moiety can be introduced through amidation reactions involving butanoyl chloride and the pyrazolo[1,5-a]pyridine derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyridine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides with catalysts like palladium on carbon for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring. It also exhibits significant biological activity and is used in medicinal chemistry.

    Phenylpyrazole: A simpler structure lacking the fused pyridine ring, commonly used in agricultural chemistry as insecticides.

Uniqueness

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core with a phenyl group and a butanamide moiety. This structural uniqueness contributes to its diverse range of applications and potential as a multifunctional compound in various scientific fields.

Properties

IUPAC Name

2-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-9-11-20-15(12-14)8-10-18-20/h3-12,16H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZVYZRXTMURRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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